molecular formula C7H13O6P B165942 Mevinphos CAS No. 26718-65-0

Mevinphos

Cat. No. B165942
CAS RN: 26718-65-0
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-AATRIKPKSA-N
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Description

Mevinphos is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor to control insects in a wide range of crops . It is most commonly used for the control of chewing and sucking insects, as well as spider mites .


Synthesis Analysis

Mevinphos is produced by the reaction of trimethyl phosphite with chloroacetoacetate .


Molecular Structure Analysis

The molecular formula of Mevinphos is C7H13O6P . Its average mass is 224.148 Da and its monoisotopic mass is 224.044968 Da .


Chemical Reactions Analysis

Mevinphos is an organophosphate insecticide that is produced by the reaction of trimethyl phosphite with chloroacetoacetate .


Physical And Chemical Properties Analysis

Mevinphos is a pale-yellow to orange liquid with a weak odor . It has a boiling point of 223-226°F at 1 mmHg . The molecular weight is 224.17 . The freezing point/melting point is 44.4-70°F (trans-) 70°F (cis-) . The vapor pressure is 0.003 mmHg . The flash point is 175°F .

Scientific Research Applications

Cardiovascular Effects and Mechanisms

  • Cardiovascular Responses and Nitric Oxide Synthase (NOS) Isoforms : Mevinphos (Mev) influences cardiovascular responses through nitric oxide (NO) produced by activating M2 muscarinic receptors in the rostral ventrolateral medulla (RVLM), a key region for sympathetic vasomotor tone control. Different NOS isoforms play distinct roles in these cardiovascular responses. NOS I and NOS II, but not NOS III, are engaged in this process, with NOS I and II contributing to sympathoexcitatory and sympathoinhibitory actions, respectively, during Mev intoxication (Chan, Chan, & Chang, 2004).
  • Oxidative and Nitrosative Stress : A transition from oxidative stress to nitrosative stress in the RVLM is implicated in the cardiovascular effects of Mev. This shift involves the upregulation of angiotensin receptors and leads to changes in sympathetic vasomotor tone, contributing to cardiovascular fatality during Mev intoxication (Li, Li, Wu, & Chang, 2013).
  • Phasic Cardiovascular Responses : The phasic cardiovascular responses elicited by Mev are mediated through different biochemical pathways involving the cGMP/PKG cascade and peroxynitrite formation, downstream to NO produced by NOS I and II in the RVLM (Chan, Chan, Li, Tsai, Cheng, & Chang, 2005).

Monitoring and Detection Methods

  • Ion Mobility Spectrometric Monitoring : Mevinphos can be monitored on foliage using ion mobility spectrometry, a technique that measures mobility distribution changes of ions. This method allows for the efficient detection of Mevinphos without extensive extraction procedures, indicating its application in environmental monitoring (Tuovinen, Paakkanen, Hänninen, & Ruuskanen, 2001).

Neurological Effects and Mechanisms

  • Neurotoxicity and Behavioral Effects : Age-related differences in acute neurotoxicity of Mevinphos were observed, with younger rats showing greater sensitivity. The study highlights chemical-specific variations in pesticide toxicity across different ages, emphasizing the need for age-specific safety evaluations in pesticide exposure (Moser, 2011).

Environmental and Agricultural Implications

  • Pesticide Use and Farmworker Health : Regulations aimed at reducing pesticide poisoning, such as pre-harvest interval regulations, have complex impacts on the incidence of poisoning. A study on Mevinphos application on leaf lettuce demonstrates the need for comprehensive approaches in pesticide regulation to effectively reduce worker poisonings (Sunding & Zivin, 2000).

Mechanism of Action

Mevinphos acts as an acetylcholinesterase inhibitor . This means it interferes with the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses between nerve cells. This can cause a range of symptoms, from twitching and paralysis to respiratory failure.

Safety and Hazards

Mevinphos is super toxic; the probable oral lethal dose for humans is less than 5 mg/kg, or a taste (less than 7 drops) for a 150-lb. person . It has direct and immediate effects whether it is swallowed, inhaled, or absorbed through the skin . It is very toxic to aquatic organisms . This substance may be hazardous to the environment .

properties

IUPAC Name

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
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InChI Key

GEPDYQSQVLXLEU-AATRIKPKSA-N
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Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)OC)/OP(=O)(OC)OC
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Molecular Formula

C7H13O6P
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DSSTOX Substance ID

DTXSID0058358
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Molecular Weight

224.15 g/mol
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Physical Description

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes
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Flash Point

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F
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Solubility

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible
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Density

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25
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Vapor Pressure

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg
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Mechanism of Action

ELECTRORETINOGRAPHIC RESULTS INDICATE THAT MEVINPHOS PERTURBS RETINAL FUNCTIONING OF WHITE MOUSE BY ACTING (1) DIRECTLY ON THE PHOTORECEPTORS; (2) BY SYNAPTOLYTIC EFFECT DUE TO INHIBITION OF CHOLINESTERASES; (3) BY DAMAGE OF THE BIPOLAR &/OR THE GANGLION NEURONS., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Product Name

Mevinphos

Color/Form

PALE YELLOW LIQUID, Pale-yellow to orange liquid.

CAS RN

7786-34-7, 298-01-1
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Record name Mevinphos
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Record name MEVINPHOS, (E)-
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Record name MEVINPHOS
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Record name MEVINPHOS (ISOMER MIXTURE)
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Record name PHOSDRIN (MEVINPHOS)
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Record name Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Melting Point

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-)
Record name MEVINPHOS
Source CAMEO Chemicals
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Record name MEVINPHOS (ISOMER MIXTURE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924
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Record name PHOSDRIN (MEVINPHOS)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/661
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosdrin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0503.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Mevinphos?

A1: Mevinphos is an organophosphate insecticide that functions as a potent acetylcholinesterase inhibitor. [, , , , , , ] It irreversibly binds to the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disrupting normal nerve impulse transmission. [, , , ]

Q2: What are the downstream effects of Mevinphos's action on the nervous system?

A2: The accumulation of acetylcholine due to Mevinphos poisoning results in a range of cholinergic effects. [, , ] Initially, it causes overstimulation of muscarinic receptors, leading to symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchospasm. [, ] Nicotinic receptor overstimulation can lead to muscle twitching, weakness, paralysis, and respiratory failure. [, ] In severe cases, central nervous system effects include seizures, coma, and ultimately death due to respiratory and cardiovascular collapse. [, ]

Q3: What is the molecular formula and weight of Mevinphos?

A3: The molecular formula of Mevinphos is C7H13O6P, and its molecular weight is 228.15 g/mol. [, ]

Q4: Is there any spectroscopic data available for Mevinphos?

A4: Unfortunately, the provided literature does not provide detailed spectroscopic data for Mevinphos.

Q5: How does soil moisture affect the efficacy of Mevinphos?

A5: Interestingly, soil moisture has a complex relationship with Mevinphos's toxicity. While several insecticides become more toxic in moist soil due to increased bioavailability, Mevinphos exhibits decreased toxicity at both low and high soil moisture levels compared to intermediate levels. [] This suggests a complex interplay between adsorption, degradation, and insect uptake influenced by soil moisture.

Q6: Does the nutritional status of plants influence Mevinphos uptake?

A6: Yes, plant nutrition plays a crucial role in Mevinphos uptake and efficacy. [] Increased supply of phosphorus, potassium, and magnesium was linked to higher Mevinphos uptake and effectiveness against mites. [] Conversely, increased nitrogen and sulfur levels decreased its effectiveness. [] This highlights the importance of considering plant nutrition when using Mevinphos for pest control.

Q7: What is known about the base-catalyzed hydrolysis of Mevinphos isomers?

A7: Research has shown that the (E)-isomer of Mevinphos hydrolyzes more rapidly than the (Z)-isomer under basic conditions. [] The hydrolysis follows a complex pathway, involving several intermediate products. [] Understanding the hydrolysis kinetics of each isomer is crucial for predicting the environmental fate and persistence of Mevinphos.

A7: The provided literature does not delve into the computational chemistry and modeling aspects of Mevinphos.

Q8: Does the stereochemistry of Mevinphos isomers impact their biological activity?

A9: Yes, the E- and Z- isomers of Mevinphos exhibit different mass spectrometric responses. [] This suggests that even subtle structural variations can impact the compound's interaction with biological systems and highlight the importance of considering isomer-specific effects in toxicological and environmental studies.

Q9: Are there any strategies to enhance the residual activity of Mevinphos?

A10: Research has explored the use of adjuvants to prolong the residual activity of Mevinphos on plant surfaces. [, ] Certain materials like Keltose, Dacagin, and specific polyester resins showed promise in enhancing Mevinphos's persistence, potentially reducing the frequency of insecticide applications. []

A9: The provided literature predominantly focuses on scientific and experimental aspects of Mevinphos and does not directly address SHE regulations.

Q10: How is Mevinphos metabolized and excreted in humans?

A12: Mevinphos is rapidly metabolized in the body, primarily to dimethyl phosphate (DMP). [] Studies on exposed individuals demonstrated near-complete excretion of DMP within 50 hours, indicating a rapid elimination profile. [] This emphasizes the importance of timely sample collection for exposure assessment.

Q11: Are there any animal models used to study Mevinphos toxicity?

A13: Mice have been extensively used as animal models to investigate the toxicity of Mevinphos. [, ] Studies have determined dermal LD50 values, revealing that the compound is highly toxic through dermal exposure. [] This highlights the importance of protective measures for individuals handling Mevinphos.

Q12: Has resistance to Mevinphos been observed in insect populations?

A14: Yes, several studies have reported the development of resistance to Mevinphos in various insect species, including diamondback moths [, ] and green peach aphids. [, ] This resistance poses a significant challenge for pest management, highlighting the need for alternative control strategies and resistance monitoring programs.

Q13: What are the symptoms of Mevinphos poisoning in humans?

A15: Mevinphos poisoning in humans manifests with typical organophosphate poisoning symptoms. [] These include symptoms like headache, dizziness, weakness, nausea, vomiting, diarrhea, abdominal cramps, excessive sweating, salivation, and blurred vision. [] In severe cases, respiratory distress, seizures, coma, and death can occur. []

Q14: What are the long-term effects of Mevinphos exposure?

A16: While the provided literature focuses primarily on acute toxicity, long-term effects of Mevinphos exposure remain a concern. Organophosphates, in general, have been linked to chronic neurological effects, developmental issues, and potential carcinogenic properties. [, ]

Q15: Does Mevinphos pose any risks to non-target organisms?

A18: Mevinphos is highly toxic to a wide range of organisms, including beneficial insects like honeybees. [, ] Studies have shown that its toxicity to honeybees is influenced by environmental factors like temperature. [] This underscores the importance of judicious insecticide use and exploring alternative pest control methods to minimize ecological risks.

Q16: Can aquatic plants be used for Mevinphos removal from contaminated water?

A20: Research indicates that specific aquatic plant species like fragrant waterlily and joint-grass can effectively remove Mevinphos from contaminated water. [] These plants demonstrated the capability to remove high concentrations of the insecticide without significant damage. [] This finding suggests the potential use of specific aquatic plants for bioremediation of Mevinphos-contaminated water bodies.

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